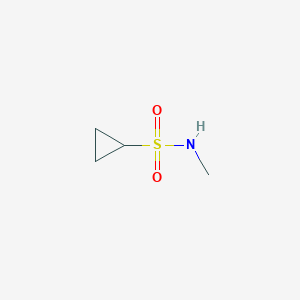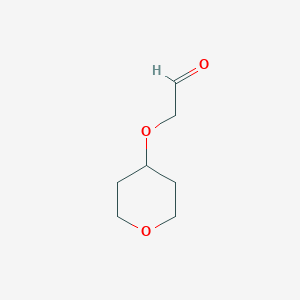
N-methylcyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylcyclopropanesulfonamide (NMCS) is a cyclic sulfonamide compound that belongs to the family of sulfonamides. It is a derivative of sulfanilamide, an antibiotic used to treat bacterial infections. NMCS is a white crystalline solid with a melting point of about 120°C and a molecular weight of about 176 g/mol. It is soluble in water and organic solvents, and has a low toxicity. NMCS has been used in a variety of scientific research applications, including drug synthesis, metabolic studies, biochemistry, and molecular biology. It has also been used as a catalyst in organic synthesis.
Aplicaciones Científicas De Investigación
Ionic Liquid Properties and Plastic Crystal Behavior
N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts, closely related to N-methylcyclopropanesulfonamide, have been synthesized and characterized for their potential use as ionic liquids and solid electrolytes. These compounds exhibit thermophysical characteristics favorable for such applications, with N-Methyl-N-butylpyrrolidinium nonafluoro-1-butanesulfonate showing the lowest melting point in the family, suggesting its utility in electrochemical systems (Forsyth et al., 2006).
Synthetic Organic Chemistry Applications
The synthesis and characteristics of various vinylsulfones and vinylsulfonamides, which have a wide range of biological activities and are frequently used in synthetic organic chemistry, have been extensively studied. These substances are active in multiple chemical reactions, such as 1,4-addition and electrocyclization reactions, highlighting their importance in the synthesis of complex organic molecules (Kharkov University Bulletin Chemical Series, 2020).
Catalytic Reactions
Donor-acceptor cyclopropanes have been involved in catalytic reactions, such as (3 + 2)-annulations with ynamides, catalyzed by Sc(OTf)3, to yield cyclopentene sulfonamides. These reactions are significant in the synthesis of complex organic structures, offering a method to construct cyclopentanones with high diastereoselectivity (Mackay et al., 2014).
Computational Studies in Catalysis
Computational studies have shed light on the gold-catalyzed ring-opening of methylenecyclopropanes (MCPs) with sulfonamides, revealing the intricate mechanisms of such reactions. These insights are crucial for understanding and improving catalytic processes in the synthesis of pyrrolidine derivatives and homoallylic amine intermediates (Liu et al., 2018).
Ethylene Inhibition in Horticulture
1-Methylcyclopropene (1-MCP), structurally similar to N-methylcyclopropanesulfonamide, has been studied extensively for its role as an inhibitor of ethylene perception in fruits and vegetables. This compound helps in preserving the quality of horticultural products by delaying ripening and senescence, showcasing its importance in the agricultural industry (Blankenship & Dole, 2003).
Propiedades
IUPAC Name |
N-methylcyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-5-8(6,7)4-2-3-4/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVZEMDKQBWARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylcyclopropanesulfonamide | |
CAS RN |
180891-39-8 |
Source


|
| Record name | N-methylcyclopropanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


